molecular formula C9H7N3O B11915430 6-(1H-Imidazol-2-yl)picolinaldehyde CAS No. 1935913-38-4

6-(1H-Imidazol-2-yl)picolinaldehyde

Cat. No.: B11915430
CAS No.: 1935913-38-4
M. Wt: 173.17 g/mol
InChI Key: WAUVMVGCIACKNP-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-2-yl)picolinaldehyde is a heterocyclic compound that features both an imidazole and a picolinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-Imidazol-2-yl)picolinaldehyde typically involves the condensation of 2-aminomethylimidazole with picolinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(1H-Imidazol-2-yl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 6-(1H-Imidazol-2-yl)picolinic acid.

    Reduction: 6-(1H-Imidazol-2-yl)picolinyl alcohol.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

6-(1H-Imidazol-2-yl)picolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-2-yl)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2,6-Bis(1H-imidazol-2-yl)pyridine: Another compound with imidazole and pyridine moieties, used in coordination chemistry.

    6-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the aldehyde group.

Uniqueness: 6-(1H-Imidazol-2-yl)picolinaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

1935913-38-4

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

6-(1H-imidazol-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H7N3O/c13-6-7-2-1-3-8(12-7)9-10-4-5-11-9/h1-6H,(H,10,11)

InChI Key

WAUVMVGCIACKNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NC=CN2)C=O

Origin of Product

United States

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